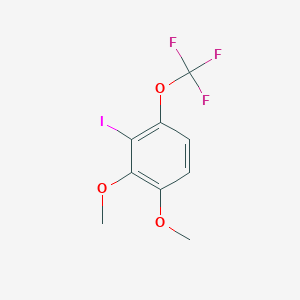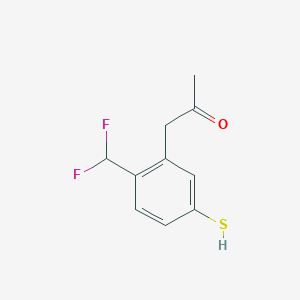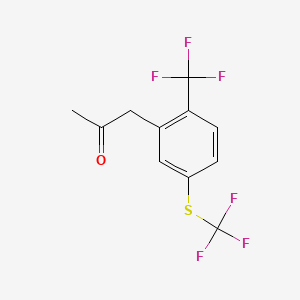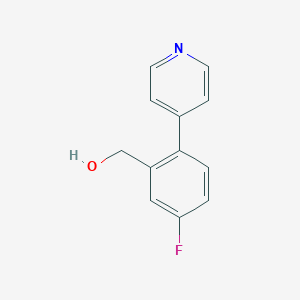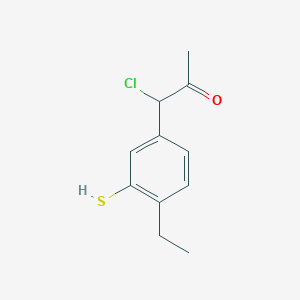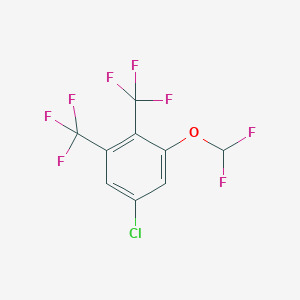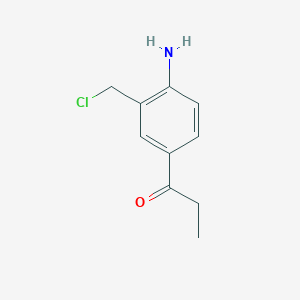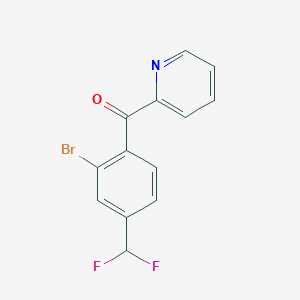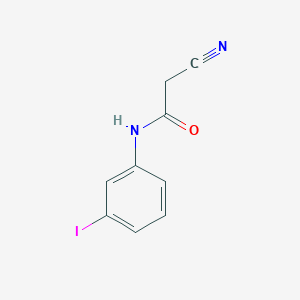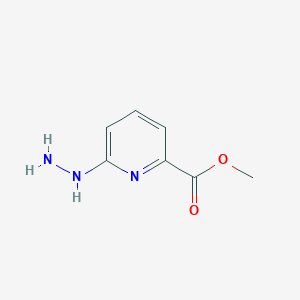
Methyl 6-hydrazineylpicolinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-hydrazinylpicolinate is an organic compound that belongs to the class of picolinic acid derivatives It is characterized by the presence of a hydrazine group attached to the 6th position of the picolinic acid ring, with a methyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-hydrazinylpicolinate typically involves the following steps:
Starting Material: The synthesis begins with picolinic acid.
Esterification: Picolinic acid is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl picolinate.
Hydrazination: The methyl picolinate is then reacted with hydrazine hydrate under reflux conditions to introduce the hydrazine group at the 6th position.
Industrial Production Methods: Industrial production of methyl 6-hydrazinylpicolinate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification of picolinic acid with methanol.
Continuous Hydrazination: Continuous flow reactors are used for the hydrazination step to ensure efficient and consistent production.
化学反应分析
Types of Reactions: Methyl 6-hydrazinylpicolinate undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation Products: Azo or azoxy derivatives.
Reduction Products: Hydrazones.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 6-hydrazinylpicolinate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Agrochemicals: The compound is explored for its herbicidal and pesticidal properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Material Science: The compound is investigated for its potential use in the development of novel materials with specific electronic properties.
作用机制
The mechanism of action of methyl 6-hydrazinylpicolinate involves its interaction with specific molecular targets:
Enzyme Inhibition: The hydrazine group can form covalent bonds with enzyme active sites, leading to inhibition of enzyme activity.
DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.
Reactive Oxygen Species (ROS) Generation: It can induce the production of reactive oxygen species, leading to oxidative stress and cell death.
相似化合物的比较
Methyl 6-hydrazinylpicolinate can be compared with other similar compounds such as:
Methyl 6-aminopicolinate: Similar structure but with an amino group instead of a hydrazine group.
Methyl 6-hydroxy-picolinate: Contains a hydroxyl group at the 6th position.
Methyl 6-chloropicolinate: Features a chlorine atom at the 6th position.
Uniqueness:
Hydrazine Group: The presence of the hydrazine group at the 6th position imparts unique reactivity and biological activity compared to other derivatives.
Versatility: It serves as a versatile intermediate in the synthesis of various bioactive compounds.
By understanding the synthesis, reactions, applications, and mechanisms of methyl 6-hydrazinylpicolinate, researchers can further explore its potential in various scientific and industrial fields.
属性
分子式 |
C7H9N3O2 |
|---|---|
分子量 |
167.17 g/mol |
IUPAC 名称 |
methyl 6-hydrazinylpyridine-2-carboxylate |
InChI |
InChI=1S/C7H9N3O2/c1-12-7(11)5-3-2-4-6(9-5)10-8/h2-4H,8H2,1H3,(H,9,10) |
InChI 键 |
GPLCHTURHZAAFD-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=NC(=CC=C1)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


